- Production of L-malic acid by the cell reusing processProcess Biochemistry (Rickmansworth, 1986, 21(5), 164-6,
Cas no 97-67-6 (L-(-)-Malic Acid)
L-(-)-Malic Acid Properties
Names and Identifiers
-
- (S)-2-hydroxysuccinic acid
- S)-(-)-HYDROXYSUCCINIC ACID
- (S)-HYDROXYSUCCINIC ACID
- (S)-HYDROXYBUTANEDIOIC ACID
- (S)-(-)-MALIC ACID
- (S)-2-HYDROXYBUTANEDICARBOXYLIC ACID
- S(-)-2-HYDROXYSUCCINIC ACID
- NATURAL APPLE ACID
- Butanedioicacid,hydroxy-,(S)-
- L(-)-Malic acid
- L-(-)-Malic Acid
- L-(−)-Malic acid
- L-Hydroxybutanedioic acid
- L-Malic acid
- MALIC ACID, L-(-)-(P)
- MALIC ACID, L-(-)-(RG)
- L-(-)-Apple Acid
- L-Hydroxysuccinic acid
- Apple acid
- (2S)-2-Hydroxybutanedioic acid
- (S)-Malic acid
- L-Apple acid
- S-(-)-Malic acid
- (-)-Hydroxysuccinic acid
- S-2-Hydroxybutanedioic acid
- L-malate
- Butanedioic acid, hydroxy-, (2S)-
- (-)-Malic acid
- L-2-Hydroxybutanedioic acid
- (S)-(-)-Hydroxysuccinic acid
- (-)-L-Malic acid
- Malic acid, L-
- (S)-malate
- (-)-(S)-Malic acid
- J3TZF807X5
- NSC9232
- (S)-(
- MALIC ACID
- (2S)-2-Hydroxybutanedioic acid (ACI)
- Butanedioic acid, hydroxy-, (2S)- (9CI)
- Butanedioic acid, hydroxy-, (S)- (ZCI)
- Malic acid, L- (8CI)
- Malic acid, l- (3CI)
- (2S)-2-Hydroxysuccinic acid
- (2S)-Malic acid
- NSC 9232
- L-Malicacid
- alpha-hydroxysuccinic acid
- E296
- Malic acid
- Malic acid; (R)-form
- MLSMR
- mal
- MLS000084707
- hydroxybutanedioic acid
- H2mal
- DL-Malic acid
- hydroxybutanedioic acid, ion(2-)
- (S)-malate(2-)
- Aepfelsaeure
- 2-Hydroxysuccinic acid
- 2-Hydroxybutanedioic acid
- malate anion
- hydroxysuccinic acid
- malate dianion
- 2-Hydroxyethane-1,2-dicarboxylic acid
- malate
- SMR000019054
- +Expand
-
- MFCD00064213
- BJEPYKJPYRNKOW-REOHCLBHSA-N
- 1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
- [C@@H](O)(C(=O)O)CC(=O)O
- 1723541
Computed Properties
- 134.021523g/mol
- 0
- -1.3
- 3
- 5
- 3
- 134.021523g/mol
- 134.021523g/mol
- 94.8Ų
- 9
- 129
- 0
- 1
- 0
- 0
- 0
- 1
- 0
Experimental Properties
- -1.09340
- 94.83000
- 5707
- -6.5 ° (C=10, Acetone)
- dissolution
- 167.16°C (rough estimate)
- 101-103 °C (lit.)
- 220 °C
- 2440
- H2O: 0.5 M at 20 °C, clear, colorless
- Colorless crystals, with a special sour taste of fruit.
- 2.2 (10g/l, H2O, 20℃)
- Soluble in water, soluble in ethanol, ether, methanol, acetone, insoluble in benzene.
- Sensitive to light and humidity
- (1) 3.46, (2) 5.10(at 25℃)
- -2 º (c=8.5, H2O)
- [α]20/D −27°, c = 5.5 in pyridine
- 1.600(lit.)
L-(-)-Malic Acid Security Information
- GHS07
- ON7175000
- 3
- S26-S36-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- dangerous
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 36/37/38
- Warning
- Yes
L-(-)-Malic Acid Customs Data
- 2918199090
-
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
L-(-)-Malic Acid Price
L-(-)-Malic Acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
- Process for preparation of L-malic acid, China, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
- Anti-hyperglycemic Activity of Chromium(III) Malate Complex in Alloxan-Induced Diabetic RatsBiological Trace Element Research, 2011, 143(2), 1031-1043,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
- Production of malic acid, China, , ,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
1.2 Reagents: Hydrochloric acid Catalysts: Fumarate hydratase , Maleate hydratase Solvents: Water ; 20 min, pH 8.5, 25 °C
- Combining Electro-, Photo-, and Biocatalysis for One-Pot Selective Conversion of Furfural into Value-Added C4 ChemicalsACS Catalysis, 2023, 13(2), 1371-1380,
Synthetic Circuit 21
L-(-)-Malic Acid Raw materials
- Fumaric acid
- D(+)-Glucose
- Butanedioic acid, hydroxy-, sodium salt, (2S)-
- 2-Butenedioic acid
- L-Arginine
- Monosodium fumarate
- L-(-)-Malic Acid
L-(-)-Malic Acid Preparation Products
L-(-)-Malic Acid Suppliers
L-(-)-Malic Acid Related Literature
-
Elena N. Kotelnikova,Anton I. Isakov,Heike Lorenz CrystEngComm 2017 19 1851
-
Shuang-Qi Tian,Zi-Liang Wang,Xin-Wei Wang,Ren-Yong Zhao RSC Adv. 2016 6 96182
-
3. Stereochemistry and mechanisms of the 3-carboxymuconate fungal pathway in Neurospora SY4aRobert A. Hill,Gordon W. Kirby,Gary J. O'Loughlin,David J. Robins J. Chem. Soc. Perkin Trans. 1 1993 1967
-
Elena N. Kotelnikova,Anton I. Isakov,Heike Lorenz CrystEngComm 2018 20 2562
-
5. Stereochemistry and mechanisms of the 3-carboxymuconate fungal pathway in Neurospora SY4aRobert A. Hill,Gordon W. Kirby,Gary J. O'Loughlin,David J. Robins J. Chem. Soc. Perkin Trans. 1 1993 1967
-
Shuang-Qi Tian,Zi-Liang Wang,Xin-Wei Wang,Ren-Yong Zhao RSC Adv. 2016 6 96182
-
Cédric G. Jaffredo,Sophie M. Guillaume Polym. Chem. 2014 5 4168
-
8. CCLI.—The influence of inactive electrolytes on the optical activity of l-malic acid in aqueous solutionClifford Morgan Stubbs J. Chem. Soc. Trans. 1911 99 2265
-
Jingxiang Yang,Chunhua T. Hu,Alexander G. Shtukenberg,Qiuxiang Yin,Bart Kahr CrystEngComm 2018 20 1383
-
Kristin R. McKenna,Li Li,Ramanarayanan Krishnamurthy,Charles L. Liotta,Facundo M. Fernández Analyst 2020 145 8008
97-67-6 (L-(-)-Malic Acid) Related Products
- 56-84-8(L-(+)-Asparticacid)
- 147-71-7(d-Tartaric acid)
- 299-27-4(Potassium gluconate)
- 87-69-4((2R,3R)-2,3-Dihydroxysuccinic acid)
- 110-17-8(Fumaric acid)
- 133-37-9(Tartaric acid)
- 328-42-7(2-Oxosuccinic acid)
- 526-95-4(Gluconic acid)
- 526-99-8((2R,3S,4R,5S)-2,3,4,5-Tetrahydroxyhexanedioic acid)
- 636-61-3((R)-2-Hydroxysuccinic acid)